molecular formula C9H8BrNO4 B067720 Dimethyl 4-bromopyridine-2,6-dicarboxylate CAS No. 162102-79-6

Dimethyl 4-bromopyridine-2,6-dicarboxylate

Cat. No. B067720
M. Wt: 274.07 g/mol
InChI Key: WYROXHCDUWIUMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated pyridine derivatives involves a practical bromination approach, where dibromination and subsequent debromination processes are utilized. For example, dimethyl 6,6’-bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate was synthesized from its dimethyl precursor through a method that reduces impurities and purification difficulties (Ou, Ruonan, & Bo, 2019). This method showcases the general approach towards synthesizing brominated pyridine carboxylates, which can be adapted for Dimethyl 4-bromopyridine-2,6-dicarboxylate.

Molecular Structure Analysis

Molecular structure analyses often involve X-ray crystallography to detail the arrangement of atoms within a compound. While specific data on Dimethyl 4-bromopyridine-2,6-dicarboxylate is not available, studies on similar compounds, such as dimethyl 2,2'-bipyridine-6,6'-dicarboxylate, have shown that these molecules can adopt different arrangements upon coordination with metals, illustrating the versatile coordination chemistry of bromopyridine derivatives (Blake, Champness, Mason, & Wilson, 2007).

Scientific Research Applications

  • Synthesis of Complex Compounds : It is used in the practical synthesis of complex compounds like Dimethyl 6,6’- Bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate. This process involves bromination and debromination steps and is noted for avoiding impurities and simplifying purification (Ou, Ruonan, & Bo, 2019).

  • Dye-Sensitized Solar Cells (DSCs) : Copper(I) complexes with ligands derived from similar structures are prepared for use in copper-based DSCs. This involves synthetic approaches to disubstituted bipyridine ligands with carboxylic acid substituents, highlighting the compound's role in renewable energy technologies (Constable et al., 2009).

  • Super Lewis Bases : The compound has been used in the synthesis of very electron-rich dialkylamino-substituted terpyridines, which are characterized as super Lewis bases. These bases have high methyl cation affinities and are useful in various applications, including as ligands (Kleoff et al., 2019).

  • Electrocatalytic Carboxylation : In the realm of green chemistry, derivatives of similar pyridine structures have been used in the electrocatalytic carboxylation of compounds with CO2 in ionic liquids, demonstrating the compound's potential in carbon capture and utilization technologies (Feng et al., 2010).

  • Coordination Polymers and Photoluminescence : Compounds with related structures have been used to create metal-organic coordination polymers. These structures display interesting properties like unusual disorder and photoluminescence, indicating potential applications in materials science and optoelectronics (Huang, 2008).

properties

IUPAC Name

dimethyl 4-bromopyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYROXHCDUWIUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-bromopyridine-2,6-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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